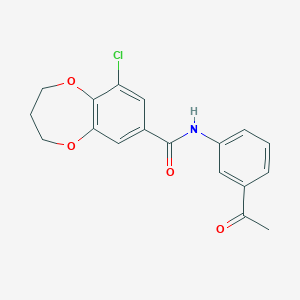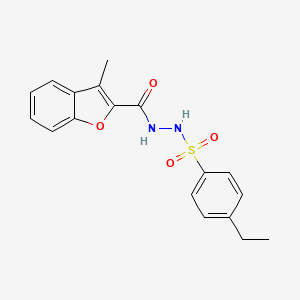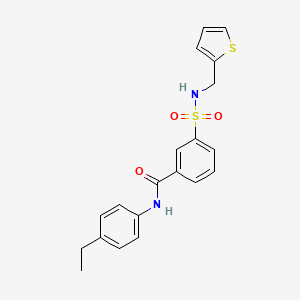
N-(3-acetylphenyl)-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "ADB-FUBINACA" and is a synthetic cannabinoid that has been developed for research purposes only. The purpose of
科学研究应用
ADB-FUBINACA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid receptor CB1 and CB2, which are involved in the regulation of pain, mood, appetite, and immune function. ADB-FUBINACA has also been shown to have anticonvulsant, anxiolytic, and anti-inflammatory properties.
作用机制
The mechanism of action of ADB-FUBINACA is similar to that of other synthetic cannabinoids. It binds to the CB1 and CB2 receptors in the brain and body, which leads to the activation of various signaling pathways. This activation can result in the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
ADB-FUBINACA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and relaxation. It has also been shown to decrease the release of glutamate, which is involved in the regulation of pain and inflammation.
实验室实验的优点和局限性
ADB-FUBINACA has several advantages for use in lab experiments. It has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to its use. It is highly potent and can be difficult to work with in small quantities. It can also be difficult to obtain due to regulatory restrictions.
未来方向
There are several future directions for research on ADB-FUBINACA. One area of interest is its potential as a treatment for epilepsy. Studies have shown that it has anticonvulsant properties and may be effective in reducing seizures. Another area of interest is its potential as a treatment for anxiety and depression. Studies have shown that it has anxiolytic and antidepressant effects and may be useful in treating these disorders. Finally, there is interest in developing new synthetic cannabinoids that are more selective for the CB1 or CB2 receptors, which could lead to more targeted therapeutic applications.
Conclusion:
In conclusion, ADB-FUBINACA is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic applications. It has a high affinity for the CB1 and CB2 receptors and has been shown to have anticonvulsant, anxiolytic, and anti-inflammatory properties. While there are advantages and limitations to its use in lab experiments, there are several future directions for research, including its potential as a treatment for epilepsy, anxiety, and depression, and the development of new synthetic cannabinoids.
合成方法
ADB-FUBINACA is synthesized by reacting 6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-carboxylic acid with 3-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product.
属性
IUPAC Name |
N-(3-acetylphenyl)-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-11(21)12-4-2-5-14(8-12)20-18(22)13-9-15(19)17-16(10-13)23-6-3-7-24-17/h2,4-5,8-10H,3,6-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIDGDBPKDGIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=C2)Cl)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)



![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)

![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)


![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)